molecular formula C11H13BrO2 B180749 Methyl 4-(3-bromopropyl)benzoate CAS No. 113100-86-0

Methyl 4-(3-bromopropyl)benzoate

Cat. No. B180749
M. Wt: 257.12 g/mol
InChI Key: VMHPVAWXMHRICK-UHFFFAOYSA-N
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Description

“Methyl 4-(3-bromopropyl)benzoate” is a chemical compound with the CAS Number: 113100-86-0 . It has a molecular weight of 257.13 and is a liquid at room temperature .


Physical And Chemical Properties Analysis

“Methyl 4-(3-bromopropyl)benzoate” is a liquid at room temperature . It has a molecular weight of 257.13 . It is stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methyl 4-(bromomethyl)benzoate, a related compound, has been synthesized using a reaction of methyl 4-methylbenzoate with N-bromosuccinimide under specific conditions, achieving a yield of 90.5% (Bi Yun-mei, 2012).

  • Intermediate in Synthesis of Other Compounds : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, synthesized from methyl 4-bromobenzoate, serves as an important intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities (Lou Hong-xiang, 2012).

  • Crystal Structure Analysis : The crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate has been analyzed, revealing two-dimensional architectures formed principally by hydrogen bonds and Br⋯O interactions (P. A. Suchetan et al., 2016).

  • Fluorescence Properties : Methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate has been studied for its absorption and fluorescence spectral properties in different media, indicating potential applications in the field of fluorescence probes (Anil Kumar Singh & Manjula Darshi, 2002).

Applications in Material Science

  • Liquid Crystal Synthesis : Compounds related to Methyl 4-(3-bromopropyl)benzoate have been synthesized and investigated for their liquid crystalline and fluorescence properties, suggesting potential applications in materials science and display technology (Khushi Muhammad et al., 2016).

  • Electropolymerization and Capacitive Behavior : A compound synthesized from a derivative of Methyl 4-(3-bromopropyl)benzoate has been studied for electropolymerization and its capacitive behavior, indicating potential use in supercapacitor and biosensor applications (M. Ates et al., 2015).

  • Liquid Crystals with Schiff Base/Ester Compounds : Schiff base/ester liquid crystals with different lateral substituents have been investigated, involving compounds structurally similar to Methyl 4-(3-bromopropyl)benzoate, highlighting their applications in liquid crystal technology (H. Ahmed et al., 2019).

Safety And Hazards

“Methyl 4-(3-bromopropyl)benzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 4-(3-bromopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHPVAWXMHRICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445130
Record name Methyl 4-(3-bromopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-bromopropyl)benzoate

CAS RN

113100-86-0
Record name Methyl 4-(3-bromopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(3-hydroxy-propyl)-benzoic acid methyl ester (11.98 g) and 1,1′-carbonyldiimidazole (9.0 g, 55.50 mmol) in CH3CN (200 mL) was stirred at room temperature for 1.5 h. Allyl bromide (20 mL) was added and the reaction mixture was heated under reflux for 20 h. The reaction mixture was cooled to room temperature and saturated aqueous NaHCO3was added. The aqueous solution was washed with EtOAc (3×) and the organic solutions were combined, dried (MgSO4), filtered and concentrated. Purification by medium pressure chromatography (9:1 hexanes:EtOAc) provided the title compound of Preparation 4.
Quantity
11.98 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(3-hydroxy-propyl)-benzoic acid methyl ester (11.98 g) and 1,1′-carbonyldiimidazole (9.0 g, 55.50 mmol) in CH3CN (200 mL) was stirred at room temperature for 1.5 h. Allyl bromide (20 mL) was added and the reaction mixture was heated under reflux for 20 h. The reaction mixture was cooled to room temperature and saturated aqueous NaHCO3 was added. The aqueous solution was washed with EtOAc (3×) and the organic solutions were combined, dried (MgSO4), filtered and concentrated. Purification by medium pressure chromatography (9:1 hexanes:EtOAc) provided the title compound of Preparation 4.
Quantity
11.98 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MD Varney, CL Palmer, WH Romines… - Journal of medicinal …, 1997 - ACS Publications
The design, synthesis, biochemical, and biological evaluation of a novel series of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of glycinamide ribonucleotide transformylase (GART…
Number of citations: 55 pubs.acs.org
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org
G Han, N Liu, C Li, J Tu, Z Li… - Journal of medicinal …, 2020 - ACS Publications
Invasive fungal infections (particularly candidiasis) are emerging as severe infectious diseases worldwide. Because of serious antifungal drug resistance, therapeutic efficacy of the …
Number of citations: 51 pubs.acs.org
KO Cameron, BA Lefker, MY Chu-Moyer… - Bioorganic & medicinal …, 2006 - Elsevier
Heptanoic acid lactams, exemplified by 2, were identified as highly selective EP4 agonists via high throughput screening. Lead optimization led to the identification of lactams with a 30-…
Number of citations: 45 www.sciencedirect.com

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